2-(Aminomethyl)pyrrolidine-1-carboximidamide
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Overview
Description
2-(Aminomethyl)pyrrolidine-1-carboximidamide is a heterocyclic compound with the molecular formula C6H14N4. It is characterized by a pyrrolidine ring substituted with an aminomethyl group and a carboximidamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)pyrrolidine-1-carboximidamide typically involves the reaction of pyrrolidine derivatives with aminomethylating agents. One common method is the reaction of pyrrolidine with formaldehyde and ammonium chloride, followed by the addition of cyanamide to form the carboximidamide group .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)pyrrolidine-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to various substituted pyrrolidine derivatives .
Scientific Research Applications
2-(Aminomethyl)pyrrolidine-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)pyrrolidine-1-carboximidamide involves its interaction with specific molecular targets. The aminomethyl and carboximidamide groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple heterocyclic compound with a five-membered ring containing one nitrogen atom.
Pyrrolidine-2-one: A derivative of pyrrolidine with a carbonyl group at the second position.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups at the second and fifth positions of the pyrrolidine ring.
Uniqueness
2-(Aminomethyl)pyrrolidine-1-carboximidamide is unique due to the presence of both aminomethyl and carboximidamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other pyrrolidine derivatives, making it a valuable compound for research and development .
Properties
Molecular Formula |
C6H14N4 |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-(aminomethyl)pyrrolidine-1-carboximidamide |
InChI |
InChI=1S/C6H14N4/c7-4-5-2-1-3-10(5)6(8)9/h5H,1-4,7H2,(H3,8,9) |
InChI Key |
USCHDYCZKVUUGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=N)N)CN |
Origin of Product |
United States |
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